molecular formula C12H16N2O4 B1429819 Ethyl 4-(isopropylamino)-3-nitrobenzoate CAS No. 1187570-88-2

Ethyl 4-(isopropylamino)-3-nitrobenzoate

Cat. No. B1429819
M. Wt: 252.27 g/mol
InChI Key: CVFXPNIJPTXGHR-UHFFFAOYSA-N
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Description

Typically, a description of a chemical compound includes its IUPAC name, common names, and structural formula. It may also include its role or uses in industry or research.



Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product.



Molecular Structure Analysis

This involves the use of spectroscopic techniques (like NMR, IR, Mass spectrometry) to determine the structure of the compound including the arrangement of atoms, the type and location of bonds.



Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes the conditions required for the reaction, the products formed, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, density, molar mass, and specific rotations. Chemical properties might include reactivity, flammability, and types of reactions the compound undergoes.


Scientific Research Applications

Photonic Applications

Ethyl 4-(isopropylamino)-3-nitrobenzoate, a derivative of hydrazone, has been studied for its potential in photonic applications. Research on the third-order nonlinear optical properties of similar hydrazone derivatives highlights their promising features for use in photonic devices. These properties include significant values for third-order nonlinear susceptibility and nonlinear refractive index, making them suitable for applications like optical limiting (Nair et al., 2022).

Chemical Synthesis

Ethyl 4-(isopropylamino)-3-nitrobenzoate and related compounds play a crucial role in chemical synthesis processes. For instance, the esterification of 4-nitrobenzoic acid catalyzed by acidic ionic liquid is a key process in chemical production, where optimal conditions have been studied to achieve high yields (Hong-ze, 2013). Additionally, the synthesis of compounds like Dabigatran Etexilate, an important anticoagulant medication, involves intermediate steps that utilize similar nitrobenzoate derivatives (Guohua, 2013), (Yumin, 2010).

Structural Studies

Ethyl 4-(isopropylamino)-3-nitrobenzoate is also significant in structural chemistry. The crystal structure of related compounds, such as ethyl 4-butylamino-3-nitrobenzoate, has been analyzed to understand intramolecular hydrogen bonding and intermolecular interactions. These studies contribute to a deeper understanding of molecular structures and their implications (Narendra Babu et al., 2009).

Thermodynamic and Solubility Studies

Understanding the solubility and thermodynamic properties of compounds like ethyl 4-(isopropylamino)-3-nitrobenzoate is essential for various applications, including pharmaceuticals and chemical engineering. Studies have focused on determining the solubility of related nitrobenzoic acids in different organic solvents and analyzing their thermodynamic properties (Wu et al., 2016).

Safety And Hazards

This includes information on the compound’s toxicity, flammability, reactivity, and environmental impact. It also includes safety precautions that need to be taken while handling, storing, and disposing of the compound.


Future Directions

This could include potential applications of the compound, areas of research that could be explored, and how the compound could be modified to enhance its properties or reduce its hazards.


I hope this general guide is helpful. If you have a different compound or a more specific question, feel free to ask!


properties

IUPAC Name

ethyl 3-nitro-4-(propan-2-ylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4/c1-4-18-12(15)9-5-6-10(13-8(2)3)11(7-9)14(16)17/h5-8,13H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVFXPNIJPTXGHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)NC(C)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(isopropylamino)-3-nitrobenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
KY Yeong, WL Liew, V Murugaiyah, CW Ang… - Bioorganic …, 2017 - Elsevier
A series of novel cholinesterase inhibitors containing nitrobenzoate core structure were synthesized by a facile and efficient method. The structure of the novel compounds were fully …
Number of citations: 10 www.sciencedirect.com

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